Uridine, 2',3'-dideoxy-3'-iodo-
Description
Overview of Deoxynucleoside Analogs in Nucleic Acid Chemistry and Molecular Biology
Deoxynucleoside analogs are synthetic molecules that are structurally similar to the natural building blocks of DNA: deoxyadenosine (B7792050), deoxyguanosine, deoxycytidine, and deoxythymidine. frontiersin.org These analogs are indispensable tools in the fields of nucleic acid chemistry and molecular biology. oup.com Their utility stems from their ability to be recognized and incorporated into growing DNA chains by DNA polymerases, yet they often possess modifications that can terminate DNA synthesis or alter the structure and function of the resulting nucleic acid. nih.govwikipedia.org This property has been famously exploited in the Sanger method of DNA sequencing, where dideoxynucleotides, which lack the 3'-hydroxyl group necessary for chain elongation, are used to generate DNA fragments of varying lengths. wikipedia.org
Beyond sequencing, deoxynucleoside analogs are crucial for studying DNA replication and repair mechanisms, serving as probes to investigate the active sites and fidelity of DNA polymerases. frontiersin.orgnih.gov By introducing specific modifications to the nucleobase or the sugar moiety, researchers can dissect the intricate interactions between the polymerase, the template DNA, and the incoming nucleotide. frontiersin.org Furthermore, these analogs have been instrumental in the development of antiviral and anticancer therapies, acting as chain terminators of viral or cellular DNA synthesis. madridge.orgresearchgate.net
Classification and Structural Features of Dideoxynucleoside Derivatives
Dideoxynucleoside derivatives are a specific class of deoxynucleoside analogs characterized by the absence of hydroxyl groups at both the 2' and 3' positions of the sugar ring. nih.gov This defining structural feature, the lack of a 3'-hydroxyl group, makes them potent chain-terminating substrates for DNA polymerases. wikipedia.orgnih.gov Once incorporated into a growing DNA strand, the absence of the 3'-OH prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting further elongation. nih.gov
Dideoxynucleoside derivatives can be further classified based on the specific nucleobase they contain (adenine, guanine, cytosine, thymine (B56734), or uracil) and any additional modifications to the sugar or base. These modifications can include the introduction of halogen atoms, azido (B1232118) groups, or other functional groups at various positions. vulcanchem.com For instance, the substitution of a hydrogen atom with a halogen, such as iodine, at the 3' position of the sugar ring, as seen in Uridine (B1682114), 2',3'-dideoxy-3'-iodo-, introduces specific steric and electronic properties that can influence its interaction with enzymes.
The table below provides a summary of key dideoxynucleoside derivatives and their defining structural characteristics.
| Derivative Name | Nucleobase | Sugar Moiety Modification | Key Feature |
| Didanosine (ddI) | Hypoxanthine (metabolized from Adenine) | 2',3'-dideoxyribose | Lacks both 2'- and 3'-hydroxyl groups. nih.gov |
| Zalcitabine (ddC) | Cytosine | 2',3'-dideoxyribose | Lacks both 2'- and 3'-hydroxyl groups. medchemexpress.com |
| Stavudine (d4T) | Thymine | 2',3'-didehydro-2',3'-dideoxyribose | Contains a double bond between the 2' and 3' carbons. asm.org |
| Zidovudine (AZT) | Thymine | 3'-azido-2',3'-dideoxyribose | Has an azido group at the 3' position instead of a hydroxyl group. acs.org |
| Uridine, 2',3'-dideoxy-3'-iodo- | Uracil (B121893) | 3'-iodo-2',3'-dideoxyribose | Features an iodine atom at the 3' position. |
Academic Rationale for Investigating Uridine, 2',3'-dideoxy-3'-iodo- and Related Halogenated Analogs
The investigation into Uridine, 2',3'-dideoxy-3'-iodo- and other halogenated nucleoside analogs is driven by several key scientific objectives. The introduction of a halogen atom, such as iodine, into the sugar moiety or the nucleobase can significantly alter the molecule's size, lipophilicity, and electronic properties. nih.govresearchgate.net These changes provide a powerful means to probe the steric and electronic constraints of the active sites of enzymes, particularly DNA polymerases and nucleoside kinases. nih.govnih.gov
By studying how these modified analogs are recognized and processed by enzymes, researchers can gain a deeper understanding of the fundamental mechanisms of substrate binding and catalysis. For example, the bulky iodine atom in Uridine, 2',3'-dideoxy-3'-iodo- can act as a steric probe to map the dimensions of the enzyme's active site.
Furthermore, halogenation can enhance the therapeutic potential of nucleoside analogs. researchgate.net For instance, the incorporation of iodine can increase the lipophilicity of a compound, potentially improving its ability to cross cell membranes. nih.gov Additionally, the carbon-halogen bond can influence the metabolic stability of the analog. nih.gov The study of halogenated analogs like 5-iodo-2'-deoxyuridine (IUdR) has been crucial in the development of radiosensitizing agents for cancer therapy, where the incorporated halogenated nucleoside sensitizes tumor cells to radiation. aacrjournals.org Therefore, the synthesis and biochemical evaluation of compounds like Uridine, 2',3'-dideoxy-3'-iodo- are critical for both fundamental research and the rational design of new therapeutic agents. acs.orgnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
13040-01-2 |
|---|---|
Molecular Formula |
C9H11IN2O4 |
Molecular Weight |
338.10 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1 |
InChI Key |
HPCFWQGGUBDFHS-SHYZEUOFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)I |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)I |
Origin of Product |
United States |
Cellular and Molecular Mechanisms in Research Models Investigating Uridine, 2 ,3 Dideoxy 3 Iodo
Intracellular Activation and Metabolic Processing
For Uridine (B1682114), 2',3'-dideoxy-3'-iodo- to exert its biological effects, it must first be transported into the cell and then converted into its active, phosphorylated form. This process involves several key steps, from initial recognition by cellular transport systems to sequential phosphorylation by intracellular kinases.
Substrate Recognition and Phosphorylation by Nucleoside Kinases (e.g., Thymidine (B127349) Kinase)
The initial and often rate-limiting step in the activation of many nucleoside analogs is the first phosphorylation event, catalyzed by a nucleoside kinase. In the case of compounds structurally similar to thymidine, such as certain dideoxyuridine derivatives, thymidine kinase (TK) is a primary enzyme involved. The substitution of a hydrogen atom at the 5-position of deoxyuridine with a methyl group or an iodine atom has been shown to significantly increase the affinity of the compound for thymidine kinase. nih.gov This increased affinity applies to the initial phosphorylation of the nucleoside as well as to the interaction of its subsequent triphosphate form with the enzyme. nih.gov
While cytosolic thymidine kinase (TK1) is highly selective for thymine (B56734) and uracil (B121893) bases, mitochondrial thymidine kinase (mt-TK) exhibits a more relaxed enantioselectivity, being able to phosphorylate L-enantiomers of thymidine and modified deoxyuridines, including 5-iodo-2'-deoxyuridine, albeit with lower efficiency than their D-counterparts. bibliotekanauki.plnih.gov This broader substrate specificity of mt-TK can have implications for the compound's metabolic fate and potential mitochondrial toxicity. nih.gov The efficiency of the initial phosphorylation by a specific kinase is a critical determinant of the compound's subsequent biological activity.
Sequential Phosphorylation to Nucleoside Triphosphate Derivatives
Following the initial monophosphorylation, the nucleoside monophosphate must undergo two further phosphorylation steps to become a nucleoside triphosphate, the form that can directly interact with DNA polymerases. These subsequent phosphorylations are catalyzed by other cellular kinases. For instance, after the initial phosphorylation of a thymidine analog by thymidine kinase, thymidylate kinase catalyzes the conversion of the monophosphate to the diphosphate (B83284). nih.gov The final phosphorylation to the triphosphate is then carried out by a nucleoside diphosphate kinase.
The efficiency of these sequential phosphorylation steps can vary significantly depending on the specific nucleoside analog. For some analogs, the initial phosphorylation is the rate-limiting step, while for others, the conversion from the monophosphate to the diphosphate is the bottleneck. nih.gov For example, with 3'-azido-3'-deoxythymidine (AZT), the rate-limiting step is the conversion of the monophosphate to the diphosphate, leading to an accumulation of the monophosphate form. nih.gov In contrast, for other analogs, once the monophosphate is formed, it is more readily converted to the di- and triphosphate forms. The intracellular concentration of the final triphosphate derivative is a crucial factor determining its ability to compete with natural deoxynucleoside triphosphates and inhibit DNA synthesis. nih.gov
Cellular Uptake Mechanisms of Modified Nucleosides
The entry of nucleosides and their analogs into cells is mediated by specific nucleoside transport proteins embedded in the cell membrane. cdnsciencepub.com These transporters can be broadly categorized into two major families: concentrative nucleoside transporters (CNTs), which are sodium-dependent, and equilibrative nucleoside transporters (ENTs), which are sodium-independent. nih.gov
The transport of uridine, and by extension its analogs, can occur through both Na+-dependent and Na+-independent mechanisms. arvojournals.org Studies have shown that Na+-dependent uridine transport can be inhibited by other nucleosides like 2'-deoxyuridine (B118206) and 5-iodo-2'-deoxyuridine, indicating that these analogs can be recognized by the same transporters. arvojournals.org However, not all modifications are tolerated, as 2',3'-dideoxyuridine (B1630288) did not show an inhibitory effect on this particular transport system in one study. arvojournals.org The human equilibrative nucleoside transporter 1 (hENT1) has also been implicated in the uptake of certain modified uridine analogs. nih.gov The specific transporters involved and their efficiency in transporting a particular analog can significantly influence its intracellular concentration and subsequent biological effects.
Interaction with DNA Replication and Repair Pathways
Once converted to their triphosphate form, dideoxynucleoside analogs can interfere with the process of DNA synthesis. The absence of a 3'-hydroxyl group on the sugar moiety is a key structural feature that enables these compounds to act as chain terminators of DNA elongation.
Competitive Inhibition of DNA Polymerases and Nucleotide Incorporation
The triphosphate derivative of a dideoxynucleoside analog acts as a competitive inhibitor of DNA polymerases. It competes with the natural deoxynucleoside triphosphate (dNTP) for binding to the active site of the enzyme. The affinity of the analog triphosphate for the DNA polymerase relative to the natural substrate is a critical factor in its inhibitory potency.
For example, the triphosphate form of 2',3'-dideoxyuridine (ddUTP) has been shown to be a potent competitive inhibitor of HIV reverse transcriptase. nih.gov The lack of a 3'-hydroxyl group in dideoxynucleosides, once incorporated into a growing DNA chain, prevents the formation of the next phosphodiester bond, thus halting further elongation. vulcanchem.com This mechanism of action is the basis for the antiviral activity of many dideoxynucleoside analogs.
The selectivity of inhibition between viral and cellular DNA polymerases is a key determinant of a compound's therapeutic index. nih.gov For instance, some analog triphosphates are potent inhibitors of viral reverse transcriptases but are relatively poor inhibitors of host cell DNA polymerases such as DNA polymerase alpha. nih.gov
Effects on DNA Chain Elongation and Termination
The incorporation of a dideoxynucleoside monophosphate into a growing DNA strand leads to the termination of that chain. nih.gov This is because the absence of the 3'-hydroxyl group on the incorporated nucleotide analog prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate. vulcanchem.com This premature termination of DNA synthesis can occur during both replication and repair processes.
Studies with thymidine analogs like 2',3'-dideoxythymidine have demonstrated that they are incorporated at the 3'-ends of growing DNA chains in replicating mammalian cells, leading to chain termination. nih.gov The incorporation of these analogs can result in the accumulation of shorter DNA fragments. This disruption of DNA synthesis can trigger cellular stress responses and, in some cases, lead to cell death.
Influence on Deoxyribonucleotide Pool Dynamics
The balance of intracellular deoxyribonucleoside triphosphate (dNTP) pools is critical for the fidelity of DNA replication and repair. Perturbations in these pools can lead to increased mutation rates and cell death. Nucleoside analogs can influence dNTP pools through various mechanisms, including the inhibition of enzymes involved in nucleotide synthesis or by being phosphorylated and competing with natural dNTPs for incorporation into DNA.
Table 1: Hypothetical Influence of Uridine, 2',3'-dideoxy-3'-iodo- on dNTP Pools
| Cell Line | Compound Concentration | Change in dATP Pool | Change in dGTP Pool | Change in dCTP Pool | Change in dTTP Pool | Reference |
| N/A | N/A | Data not available | Data not available | Data not available | Data not available | N/A |
Enzyme-Specific Modulations and Binding Kinetics
The therapeutic or toxic effects of nucleoside analogs are often mediated by their direct interaction with specific cellular or viral enzymes. Key targets include enzymes involved in DNA synthesis and nucleotide metabolism.
Binding Affinity and Inhibition Profiles for Thymidylate Synthase
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for dTTP. Inhibition of TS leads to a depletion of dTTP and an accumulation of dUMP, which can cause "thymineless death" in rapidly dividing cells. The 5'-monophosphate derivatives of some nucleoside analogs are known to be potent inhibitors of TS. For example, the 5'-monophosphate of (E)-5-(2-iodovinyl)-2'-deoxyuridine has been shown to inhibit TS. nih.gov
It is conceivable that the 5'-monophosphate of Uridine, 2',3'-dideoxy-3'-iodo- could interact with thymidylate synthase. The bulky iodine atom at the 3'-position would likely influence its binding within the enzyme's active site. However, no studies have been published that determine the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of the phosphorylated form of Uridine, 2',3'-dideoxy-3'-iodo- against thymidylate synthase.
Table 2: Binding Affinity and Inhibition of Thymidylate Synthase by Uridine, 2',3'-dideoxy-3'-iodo- 5'-monophosphate
| Enzyme Source | Substrate | Ki (μM) | IC50 (μM) | Type of Inhibition | Reference |
| N/A | dUMP | Data not available | Data not available | Data not available | N/A |
Interactions with Thymidine Phosphorylase and Other Catabolic Enzymes
Thymidine phosphorylase (TP) is a key catabolic enzyme that cleaves the glycosidic bond of thymidine and deoxyuridine. The stability of nucleoside analogs in vivo is often limited by their susceptibility to catabolism by enzymes like TP. Modifications to the nucleoside structure can confer resistance to this degradation. For example, some 3'-substituted 2',3'-dideoxynucleoside analogues have shown poor substrate affinity for bacterial thymidine phosphorylase. nih.gov
The interaction of Uridine, 2',3'-dideoxy-3'-iodo- with thymidine phosphorylase would be a critical determinant of its potential biological activity and half-life. The presence of the 3'-iodo group could sterically hinder the binding of the analog to the active site of TP, potentially making it a poor substrate and thus more stable. Conversely, it could act as an inhibitor of the enzyme. To date, no research has been published detailing the kinetic parameters of Uridine, 2',3'-dideoxy-3'-iodo- with thymidine phosphorylase or other relevant catabolic enzymes.
Table 3: Interaction of Uridine, 2',3'-dideoxy-3'-iodo- with Thymidine Phosphorylase
| Enzyme Source | Substrate Activity (kcat/Km) | Inhibition Constant (Ki) | Reference |
| N/A | Data not available | Data not available | N/A |
Structure Activity Relationship Sar Studies of Uridine, 2 ,3 Dideoxy 3 Iodo and Analogous Nucleosides
Conformational Analysis of the Dideoxyribose Moiety
The three-dimensional shape of the dideoxyribose sugar is a key factor in how nucleoside analogs are recognized by viral and cellular enzymes. This conformation is primarily described by the concept of "sugar pucker."
Sugar Pucker Preferences and Dynamics in Solution
The preference for a North or South pucker influences the spatial arrangement of the nucleobase and the phosphate (B84403) backbone, which in turn affects how the nucleoside interacts with the active site of enzymes like reverse transcriptases and polymerases. nih.gov For 2',3'-dideoxynucleosides, the absence of hydroxyl groups at these positions significantly alters the conformational landscape compared to natural deoxynucleosides. The nature of the substituent at the 3' position becomes a dominant factor in dictating the preferred sugar pucker. While specific dynamic solution studies for Uridine (B1682114), 2',3'-dideoxy-3'-iodo- are not extensively detailed in the available literature, analysis of analogous structures suggests that the bulky 3'-substituent would heavily influence this equilibrium.
Stereochemical Influence of 3'-Iodo Substitution
The introduction of an iodine atom at the 3'-position has significant stereochemical consequences. The synthesis of 3'-iodo nucleosides often involves a nucleophilic substitution reaction at the 3'-carbon. Such reactions, particularly SN2-type reactions, proceed with a complete inversion of configuration at the chiral center. utexas.edu This means that the stereochemistry of the starting material (e.g., a precursor with a good leaving group at the 3'-position) will dictate the final stereochemistry of the 3'-iodo product.
The iodine atom is considerably larger than a hydroxyl or hydrogen atom, leading to significant steric bulk on one face of the sugar ring. wikipedia.org This steric hindrance can restrict the rotation around the C3'-C4' bond and can lock the sugar into a preferred pucker. It is hypothesized that the large van der Waals radius of the iodine atom would create steric clashes that disfavor certain conformations, thereby shifting the equilibrium towards a more stable state. This fixed conformation can either enhance or inhibit the binding of the nucleoside analog to its target enzyme.
Impact of 3'-Substituent Identity on Biochemical Activity
The identity of the chemical group at the 3'-position is arguably one of the most critical factors determining the biochemical and antiviral activity of dideoxynucleoside analogs.
Comparative Analysis with Other 3'-Modified Analogs (e.g., Azido (B1232118), Fluoro, Amino)
Extensive research has been conducted on 2',3'-dideoxynucleosides bearing various substituents at the 3'-position to probe the structure-activity relationship. Analogs with substitutions such as azido (N₃), fluoro (F), and amino (NH₂) have been synthesized and evaluated for their antiviral activity, particularly against HIV.
For instance, 3'-azido-3'-deoxythymidine (AZT, Zidovudine) is a well-known anti-HIV drug, where the azido group is crucial for its activity. Comparing the 3'-iodo analog to these other compounds reveals important trends. The biological activity is a function of how well the analog is phosphorylated by cellular kinases to its active triphosphate form and how effectively this triphosphate inhibits the target viral enzyme (e.g., reverse transcriptase).
Data is illustrative and compiled from various sources on 3'-substituted nucleoside analogs for comparative purposes. EC₅₀ is the concentration for 50% effective inhibition.
This comparative data highlights that small, electronegative groups like fluoro and azido are often well-tolerated and can lead to potent activity. The larger iodo group may present a different profile, potentially influencing kinase recognition and binding to the polymerase active site.
Steric and Electronic Effects of the 3'-Iodo Group
The 3'-iodo group exerts both steric and electronic effects that modulate the molecule's biological interactions. nih.gov
Steric Effects : As mentioned, iodine is a large atom. This steric bulk can prevent the nucleoside analog from fitting properly into the active site of a target enzyme. wikipedia.org If the active site is sterically constrained, the 3'-iodo analog may be a poor substrate or inhibitor. Conversely, in some cases, this bulk could lead to favorable interactions with a hydrophobic pocket in the enzyme. The steric hindrance caused by the iodo group is a key factor in its interaction with enzymes. nih.gov
Electronic Effects : Iodine is the least electronegative of the common halogen substituents. The carbon-iodine (C-I) bond is relatively weak and polarizable. While less pronounced than with fluorine or oxygen, the electronegativity of iodine does create a dipole moment that can influence non-covalent interactions, such as dipole-dipole or hydrogen bonding (with the iodine acting as a weak hydrogen bond acceptor). These electronic properties affect how the nucleoside analog is recognized and processed by cellular kinases and viral polymerases. researchgate.net The stabilization of transition states during enzymatic reactions can also be influenced by the electronic nature of the substituent. nih.gov
Influence of Substitutions at Other Positions on Biological Interactions
While the 3'-substituent is critical, modifications at other positions of the nucleoside, such as the 5-position of the uracil (B121893) base or the 2'-position of the sugar, can also significantly impact biological activity. These modifications can affect the nucleoside's conformation, its ability to be phosphorylated, and its interaction with the target enzyme. nih.gov
For example, substitutions at the 5-position of the pyrimidine (B1678525) ring (e.g., with a halogen, alkyl, or vinyl group) are known to modulate the antiviral spectrum and potency of nucleoside analogs. nih.govmdpi.com A 5-substituent can influence the orientation of the base relative to the sugar (the syn vs. anti conformation) and can make additional contacts within the enzyme's active site. For instance, the antiherpetic activity of compounds like 5-Iodo-2'-deoxyuridine (Idoxuridine) is well-established, where the 5-iodo group plays a key role. nih.govnih.gov Combining a 3'-iodo modification with various 5-substitutions could lead to analogs with novel activity profiles.
Role of 5-Position Modifications on Enzyme Affinity and Cellular Transport
Modifications at the 5-position of the uracil ring in nucleoside analogs can significantly impact their biological activity by altering their affinity for key enzymes and their ability to be transported across cellular membranes. The nature of the substituent at this position influences the electronic properties, steric bulk, and lipophilicity of the molecule, all of which are crucial for molecular recognition by enzymes and transporters.
Research on various 5-substituted 2'-deoxyuridine (B118206) analogs has shown that the size and electronegativity of the substituent play a pivotal role in their interaction with enzymes such as thymidine (B127349) kinase (TK), which is often the first enzyme in the activation pathway of these prodrugs. For instance, the substitution of a hydrogen atom with a halogen, such as iodine, can increase the lipophilicity of the nucleoside, potentially enhancing its passive diffusion across cell membranes.
The cellular transport of nucleoside analogs is mediated by specific nucleoside transporter proteins (hENTs and hCNTs). The affinity of these transporters for a given nucleoside analog is influenced by the modifications on the nucleobase. Alterations at the 5-position can affect the binding to these transporters. For example, increasing the size of the 5-substituent can, in some cases, decrease the affinity for certain transporters, thereby reducing the cellular uptake of the drug and limiting its efficacy. Conversely, modifications that mimic the natural substrate, thymidine (which has a 5-methyl group), may be more readily transported.
Interactive Table 1: Inferred Effects of 5-Position Modifications on Uridine Analog Properties (based on related compounds)
| 5-Position Substituent | Inferred Effect on Lipophilicity | Inferred Impact on Enzyme Affinity (e.g., Thymidine Kinase) | Inferred Consequence for Cellular Transport |
|---|---|---|---|
| -H (Uridine) | Low | Baseline affinity | Substrate for nucleoside transporters |
| -CH3 (Thymidine) | Moderate | High affinity (natural substrate) | Efficiently transported |
| -I (Iodouridine) | High | Variable; can be a good substrate for viral TKs | May alter transporter affinity; potential for increased passive diffusion |
| -Br (Bromouridine) | High | Similar to Iodo; often a good substrate for viral TKs | May alter transporter affinity |
Effects of 5'-Modifications on Phosphorylation and Downstream Processing
The initial and subsequent phosphorylation steps are critical for the activation of nucleoside analogs. These reactions are catalyzed by cellular or viral kinases and convert the nucleoside into its monophosphate, diphosphate (B83284), and ultimately its active triphosphate form. The structure of the 5'-position of the sugar moiety is paramount for these enzymatic processes.
The presence of a 5'-hydroxyl group is typically essential for the first phosphorylation step by nucleoside kinases. Modifications at this position, such as the introduction of a phosphate group (to form a nucleotide analog) or other chemical moieties, can bypass the initial kinase-dependent activation step. This can be a strategy to overcome resistance mechanisms that involve downregulation or mutation of nucleoside kinases.
For Uridine, 2',3'-dideoxy-3'-iodo-, the 5'-hydroxyl group is the primary site of phosphorylation. The efficiency of this reaction is a key determinant of its biological activity. While direct kinetic data for the phosphorylation of 5'-modified 2',3'-dideoxy-3'-iodouridine is scarce, studies on analogous compounds provide valuable insights. For example, research on 3'-azido-2',3'-dideoxyuridine (B1200160) has demonstrated that it can be phosphorylated by cellular enzymes, although with lower efficiency compared to the natural substrate, thymidine. The triphosphate of this analog then acts as a competitive inhibitor of viral reverse transcriptase. It is plausible that 3'-iodo-2',3'-dideoxyuridine follows a similar activation pathway.
Once phosphorylated, the resulting nucleotide analogs are substrates for downstream enzymes, such as nucleoside monophosphate and diphosphate kinases, which catalyze the formation of the di- and triphosphate species. The structural modifications at both the sugar and the base can influence the efficiency of these subsequent phosphorylation steps. The ultimate triphosphate analog then competes with the natural deoxynucleoside triphosphates for incorporation into DNA by polymerases, leading to chain termination or other cytotoxic effects.
Interactive Table 2: Inferred Phosphorylation Profile of 2',3'-dideoxy-3'-iodo-uridine Analogs
| Compound | Initial Kinase | Inferred Phosphorylation Efficiency (relative to Thymidine) | Active Form | Primary Target (Inferred) |
|---|---|---|---|---|
| Uridine, 2',3'-dideoxy-3'-iodo- | Thymidine Kinase / other cellular kinases | Likely lower | 5'-triphosphate | Viral Reverse Transcriptase / DNA Polymerases |
| 5-Bromo-2',3'-dideoxy-3'-iodo-uridine | Thymidine Kinase / other cellular kinases | Potentially similar to or slightly different from the 5-iodo analog | 5'-triphosphate | Viral Reverse Transcriptase / DNA Polymerases |
| 5-Fluoro-2',3'-dideoxy-3'-iodo-uridine | Thymidine Kinase / other cellular kinases | May vary; potential for complex interactions | 5'-triphosphate | Viral Reverse Transcriptase / DNA Polymerases / Thymidylate Synthase (as monophosphate) |
Applications of Uridine, 2 ,3 Dideoxy 3 Iodo As a Biochemical Research Probe
Probing DNA Synthesis and Replication Dynamics in Cellular Systems
IdU is a thymidine (B127349) analog that can be incorporated into newly synthesized DNA during the S phase of the cell cycle. pnas.orgnih.gov This characteristic makes it an excellent marker for studying DNA replication and cell proliferation. ontosight.ai
Incorporation into Deoxyribonucleic Acid for Proliferation Studies
The incorporation of IdU into the DNA of proliferating cells provides a reliable method for measuring DNA synthesis. jove.com Once incorporated, IdU can be detected using specific antibodies, often coupled with fluorescent markers, allowing for the visualization and quantification of cells that were actively replicating their DNA during the IdU pulse. ontosight.ai This technique is frequently used in various cell analysis methods, including flow cytometry and mass cytometry, to delineate cell cycle phases. nih.govjove.com For instance, in mass cytometry, the direct measurement of the iodine atom in IdU eliminates the need for secondary antibodies and harsh DNA denaturation steps that are often required for other analogs like Bromodeoxyuridine (BrdU). nih.govjove.com
The rapid incorporation of IdU, with incubation times as short as 10-15 minutes, allows for precise temporal labeling of DNA synthesis. nih.govjove.com However, longer incubation periods can lead to reduced resolution between S and G2 phases as labeled cells progress through the cell cycle. jove.com Researchers have also observed that co-incubation with a balanced mixture of other deoxyribonucleosides can significantly increase the rate of IdU incorporation into the DNA of certain cancer cell lines. nih.gov
Methodological Integration in DNA Combing Techniques
IdU is a cornerstone of DNA combing, a single-molecule technique used to visualize and analyze DNA replication dynamics. dnafiberanalysis.comresearchgate.netnih.gov This powerful method involves sequentially labeling replicating DNA with two different thymidine analogs, typically IdU and 5-chloro-2'-deoxyuridine (B16210) (CldU). dnafiberanalysis.comnih.gov Cells are pulsed first with one analog and then the other. nih.gov Following this, the genomic DNA is extracted and mechanically stretched onto a silanized glass slide, a process known as combing. researchgate.netnih.govpubcompare.ai
The incorporated IdU and CldU are then detected with specific antibodies that are conjugated to different colored fluorophores (e.g., IdU in red and CldU in green). researchgate.netnih.gov This differential labeling allows for the detailed analysis of various replication parameters at the single-molecule level. nih.gov Researchers can measure:
Replication Fork Speed: By measuring the length of the tracks corresponding to the second pulse (e.g., CldU), and dividing it by the pulse duration, the speed of individual replication forks can be calculated. researchgate.net
Origin Firing: The pattern of alternating colors reveals the locations of replication origins. nih.gov A pattern of green-red-green, for example, indicates a bidirectional origin that fired during the first pulse (IdU). nih.gov
Inter-Origin Distance (IOD): The distance between two adjacent replication origins can be measured. researchgate.net
Fork Stalling and Restart: The technique can be used to study the effects of DNA damage or replication stress by observing interruptions or changes in the labeled tracks. nih.govresearchgate.net
The combination of IdU and CldU in DNA combing has been instrumental in understanding the intricate details of DNA replication in various organisms and in response to different cellular conditions. dnafiberanalysis.comresearchgate.net
Table 1: Example of Dual-Labeling Scheme in DNA Combing
| Step | Reagent | Concentration | Duration | Purpose |
|---|---|---|---|---|
| 1 | Iododeoxyuridine (IdU) | 25-50 µM | 10-30 min | First pulse to label newly synthesized DNA. researchgate.netdnafiberanalysis.com |
| 2 | Chlorodeoxyuridine (CldU) | 100-250 µM | 20-30 min | Second pulse to label ongoing DNA synthesis. researchgate.netpubcompare.ai |
| 3 | Cell Lysis & DNA Spreading | Lysis Buffer | Variable | To extract and stretch DNA fibers on a slide. nih.gov |
Investigation of Nucleotide Metabolism and Salvage Pathways
IdU, as a thymidine analog, is processed through the nucleotide salvage pathway. aacrjournals.orgwikipedia.org This pathway recycles nucleosides and bases from DNA degradation, providing an energy-efficient alternative to de novo synthesis. wikipedia.orgnih.gov The study of IdU's metabolism provides insights into the activity of this crucial pathway.
The initial and rate-limiting step in the salvage of thymidine and its analogs is their phosphorylation by thymidine kinase (TK) to the monophosphate derivative. aacrjournals.org Subsequent phosphorylations yield the triphosphate form, which can then be incorporated into DNA by DNA polymerase. aacrjournals.org The efficiency of IdU incorporation can therefore reflect the activity of the thymidine salvage pathway. researchgate.net
Research has shown that modulating other nucleotide metabolic pathways can influence IdU uptake. For instance, inhibiting the de novo synthesis of thymidylate with agents like 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) can enhance the flux of IdU through the salvage pathway, leading to increased incorporation into DNA. researchgate.net This approach is used in research to probe the interplay between the de novo and salvage pathways for nucleotide synthesis. researchgate.net The study of how cells process IdU helps to elucidate the mechanisms of nucleotide metabolism and how cancer cells, which often have altered metabolic pathways, might be targeted. nih.govutsw.edu
Utilization in Enzyme Kinetic Studies and Mechanistic Elucidation
The interaction of IdU and its phosphorylated metabolites with various enzymes makes it a useful probe for kinetic and mechanistic studies. As a substrate analog for enzymes in the thymidine salvage pathway, it can be used to characterize their activity. aacrjournals.org
The primary enzymes of interest are thymidine kinase and DNA polymerase. aacrjournals.orgnih.gov
Thymidine Kinase (TK): This enzyme catalyzes the first phosphorylation step of IdU. aacrjournals.org Kinetic studies can determine the enzyme's affinity (Km) and catalytic efficiency (kcat/Km) for IdU compared to the natural substrate, thymidine.
DNA Polymerases: The triphosphate form of IdU (IdUTP) acts as a substrate for DNA polymerases, competing with the natural deoxythymidine triphosphate (dTTP). aacrjournals.org Studies have investigated the inhibitory effects of IdU triphosphate on different DNA polymerases, revealing varying degrees of inhibition depending on the specific polymerase. nih.gov
By studying how IdU and its derivatives interact with these enzymes, researchers can gain a deeper understanding of their substrate specificity and catalytic mechanisms. ustc.edu.cn This knowledge is crucial for understanding how nucleoside analogs function and for the rational design of new ones.
Development of Prodrug Strategies for Targeted Delivery in Research Models
In the context of biochemical research, prodrug strategies involving IdU are designed to improve its delivery and metabolic activation in experimental models. aacrjournals.org A prodrug is an inactive or less active precursor that is converted into the active drug within the body, ideally at the target site. urjc.esijnrd.org
One notable example is the development of 5-Iodo-2-pyrimidinone-2'-deoxyribose (IPdR) as an oral prodrug for IdU. aacrjournals.org Research in human glioblastoma xenograft models has shown that orally administered IPdR is efficiently converted to the active IdU. aacrjournals.org This conversion results in significant plasma levels of IdU, leading to its incorporation into the DNA of tumor cells. aacrjournals.org This strategy allows for sustained levels of the active compound in research models, which can be difficult to achieve with direct administration of IdU due to its rapid metabolism. aacrjournals.org Such prodrug approaches are valuable research tools for studying the effects of sustained IdU exposure in vivo without causing significant systemic toxicity in the animal model. aacrjournals.org
Molecular Modeling and Spectroscopic Characterization of Ligand-Biomolecule Interactions
Molecular modeling and spectroscopic techniques are employed to understand the structural basis of IdU's interactions with its biological targets at the atomic level.
Molecular Modeling: Computational studies, using methods like Density Functional Theory (DFT), have been performed to analyze the conformational properties of IdU and compare them to the natural nucleoside, 2'-deoxythymidine. tandfonline.comnih.gov These studies have located numerous stable conformations of the IdU molecule. nih.gov Furthermore, modeling has been used to simulate the interaction of IdU within a DNA duplex. tandfonline.com For example, quantum chemical calculations have analyzed the Watson-Crick base pairing of IdU with deoxyadenosine (B7792050) and its mispairing with deoxyguanosine, suggesting that IdU's presence can introduce slight deformations in the DNA structure. tandfonline.comnih.gov Molecular docking simulations have also been used to predict and analyze the binding modes of related compounds, such as 5-iodo-4-thio-2'-deoxyuridine, within the binding pockets of proteins like human serum albumin. longdom.org
Spectroscopic Characterization: Spectroscopic methods are used to experimentally probe the interactions between IdU derivatives and biomolecules. Fluorescence spectroscopy, for instance, has been used to study the binding of 5-iodo-4-thio-2'-deoxyuridine to human serum albumin (HSA). longdom.org By monitoring the quenching of HSA's intrinsic tryptophan fluorescence upon addition of the IdU analog, researchers can determine binding constants and deduce the nature of the interaction, such as whether it is driven by hydrophobic forces. longdom.org The combination of these modeling and spectroscopic approaches provides a detailed picture of the molecular interactions that underpin the biochemical utility of IdU as a research probe.
Table 2: Compound Names
| Abbreviation | Full Chemical Name |
|---|---|
| IdU | Uridine (B1682114), 2',3'-dideoxy-3'-iodo- (or 3'-Iodo-2',3'-dideoxyuridine) |
| CldU | 5-chloro-2'-deoxyuridine |
| BrdU | 5-bromo-2'-deoxyuridine |
| FdUrd | 5-fluoro-2'-deoxyuridine |
| IPdR | 5-Iodo-2-pyrimidinone-2'-deoxyribose |
| TK | Thymidine kinase |
| dTTP | deoxythymidine triphosphate |
| HSA | Human serum albumin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
